Propanoic acid, 2-(acetylamino)-3,3,3-trifluoro-2-[[2-(4-methoxyphenyl)ethyl]amino]-, ethyl ester
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Overview
Description
ETHYL 2-ACETAMIDO-3,3,3-TRIFLUORO-2-{[2-(4-METHOXYPHENYL)ETHYL]AMINO}PROPANOATE is a synthetic organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of trifluoromethyl groups, which impart significant chemical stability and reactivity. It is used in various scientific research applications, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-ACETAMIDO-3,3,3-TRIFLUORO-2-{[2-(4-METHOXYPHENYL)ETHYL]AMINO}PROPANOATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of ethyl trifluoroacetate with an appropriate amine derivative under controlled conditions. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, at elevated temperatures .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as distillation and recrystallization, is common to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-ACETAMIDO-3,3,3-TRIFLUORO-2-{[2-(4-METHOXYPHENYL)ETHYL]AMINO}PROPANOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield trifluoroacetate derivatives, while substitution reactions can lead to a variety of substituted products .
Scientific Research Applications
ETHYL 2-ACETAMIDO-3,3,3-TRIFLUORO-2-{[2-(4-METHOXYPHENYL)ETHYL]AMINO}PROPANOATE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of ETHYL 2-ACETAMIDO-3,3,3-TRIFLUORO-2-{[2-(4-METHOXYPHENYL)ETHYL]AMINO}PROPANOATE involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and proteins. The compound may inhibit or activate specific enzymes, leading to various biochemical effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-acetamido-3,3,3-trifluoro-2-((6-methylpyridin-2-yl)amino)propanoate
- Ethyl 2-acetamido-3,3,3-trifluoro-N-isopropylalaninate
- Ethyl 2-acetamido-3,3,3-trifluoro-N-[4-(trifluoromethoxy)phenyl]alaninate
Uniqueness
ETHYL 2-ACETAMIDO-3,3,3-TRIFLUORO-2-{[2-(4-METHOXYPHENYL)ETHYL]AMINO}PROPANOATE is unique due to its specific combination of functional groups, which impart distinct chemical and biological properties. The presence of trifluoromethyl groups enhances its stability and reactivity, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C16H21F3N2O4 |
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Molecular Weight |
362.34 g/mol |
IUPAC Name |
ethyl 2-acetamido-3,3,3-trifluoro-2-[2-(4-methoxyphenyl)ethylamino]propanoate |
InChI |
InChI=1S/C16H21F3N2O4/c1-4-25-14(23)15(16(17,18)19,21-11(2)22)20-10-9-12-5-7-13(24-3)8-6-12/h5-8,20H,4,9-10H2,1-3H3,(H,21,22) |
InChI Key |
FZMLMBNJLAKIMO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(F)(F)F)(NCCC1=CC=C(C=C1)OC)NC(=O)C |
Origin of Product |
United States |
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